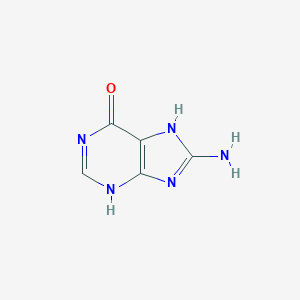
2-(Quinolin-7-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinolin-7-YL)acetic acid is an organic compound that features a quinoline ring attached to an acetic acid moiety. Quinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological and pharmacological activities. The presence of the quinoline ring in this compound makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to possess a wide range of biological and pharmacological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a broad range of biological activities
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-7-YL)acetic acid can be achieved through several methods. One common approach involves the reaction of quinoline with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the quinoline ring, forming the desired product.
Another method involves the condensation of quinoline-7-carbaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Quinolin-7-YL)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoline derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles such as amines or alcohols, forming amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Quinoline-7-carboxylic acid.
Reduction: Dihydroquinoline derivatives.
Substitution: Amides or esters of this compound.
Aplicaciones Científicas De Investigación
2-(Quinolin-7-YL)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules. Quinoline derivatives are known for their antimalarial, anticancer, antibacterial, and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline-based compounds.
Biological Studies: The compound is used in studies to understand the biological activities of quinoline derivatives and their mechanisms of action.
Industrial Applications: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparación Con Compuestos Similares
2-(Quinolin-7-YL)acetic acid can be compared with other similar compounds, such as:
Quinoline-7-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the quinoline ring.
2-(Quinolin-8-YL)acetic acid: Similar structure but with the acetic acid moiety attached at the 8-position of the quinoline ring.
Quinoline-2-carboxylic acid: Similar structure but with the carboxylic acid group attached at the 2-position of the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the acetic acid moiety can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.
Propiedades
IUPAC Name |
2-quinolin-7-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAYJNMLEZCCHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC(=O)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595512 |
Source


|
| Record name | (Quinolin-7-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152149-07-0 |
Source


|
| Record name | (Quinolin-7-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
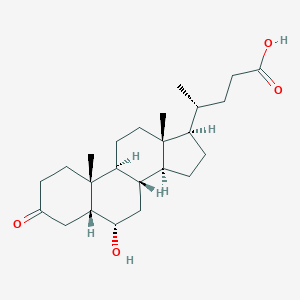

![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)
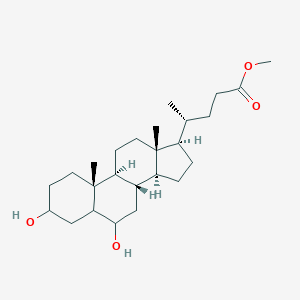
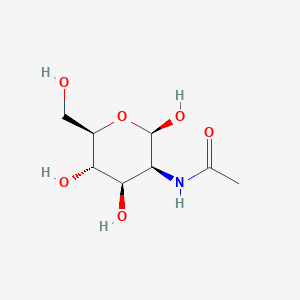
![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)
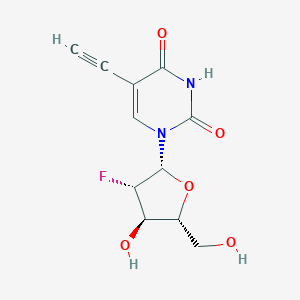
![(S)-[1-(3-Mercapto-1-pyrrolidinyl)ethylidene]carbamic acid (4-nitrophenyl)methyl ester](/img/structure/B116414.png)

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)
